

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Fmoc-3-morpholinecarboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the role of the morpholine scaffold in drug discovery, from its fundamental properties to its application in approved pharmaceuticals and the experimental methodologies used in their development.

Physicochemical Properties and Advantages in Drug Design

The morpholine ring confers several advantageous properties to a drug molecule, making it a favored building block for medicinal chemists.

- Enhanced Aqueous Solubility: The presence of the oxygen and nitrogen atoms allows for hydrogen bonding with water, which can significantly improve the aqueous solubility of a drug candidate. This is a critical factor for oral bioavailability and formulation development.
- Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This can lead to an improved pharmacokinetic profile, including a

longer half-life and reduced clearance.[1][2][3]

- Favorable pKa: The nitrogen atom in the morpholine ring has a pKa of approximately 8.5. This weak basicity ensures that a significant portion of the molecules are ionized at physiological pH, contributing to good solubility and the potential for ionic interactions with biological targets.[1]
- Scaffold for Molecular Diversity: The morpholine ring provides a rigid and synthetically tractable scaffold from which various substituents can be appended. This allows for the systematic exploration of chemical space and the optimization of a compound's potency and selectivity.[4]
- Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine and piperazine. This substitution can modulate a compound's lipophilicity, basicity, and metabolic stability, leading to improved drug-like properties.[1]

The Morpholine Scaffold in FDA-Approved Drugs

The versatility of the morpholine scaffold is evident in the number of FDA-approved drugs that incorporate this moiety across various therapeutic areas. A significant portion of these are anticancer agents, highlighting the scaffold's importance in oncology.[1]

Drug Name	Therapeutic Area	Primary Target(s)
Gefitinib	Oncology	Epidermal Growth Factor Receptor (EGFR) Kinase
Erlotinib	Oncology	Epidermal Growth Factor Receptor (EGFR) Kinase
Linezolid	Antibacterial	Bacterial Ribosome (inhibits protein synthesis)
Reboxetine	Antidepressant	Norepinephrine Transporter (NET)
Aprepitant	Antiemetic	Neurokinin 1 (NK1) Receptor
Moclobemide	Antidepressant	Monoamine Oxidase A (MAO-A)

Quantitative Data: Biological Activity of Morpholine-Containing Compounds

The following tables summarize the in vitro activity of selected morpholine-containing compounds, demonstrating their potency against various biological targets.

Anticancer Activity of Gefitinib Derivatives

Compound	Cell Line	IC50 (μM)	Reference
4b	NCI-H1299	4.42 ± 0.24	[5]
4c	NCI-H1299	4.60 ± 0.18	[5]
4b	NCI-H1437	1.56 ± 0.06	[5]
4c	NCI-H1437	3.51 ± 0.05	[5]
4b	A549	3.94 ± 0.01	[5]
4c	A549	4.00 ± 0.08	[5]
Gefitinib	NCI-H1299	14.23 ± 0.08	[5]
Gefitinib	NCI-H1437	20.44 ± 1.43	[5]
Gefitinib	A549	15.11 ± 0.05	[5]

Kinase Inhibitory Activity of Morpholino-Pyrimidines

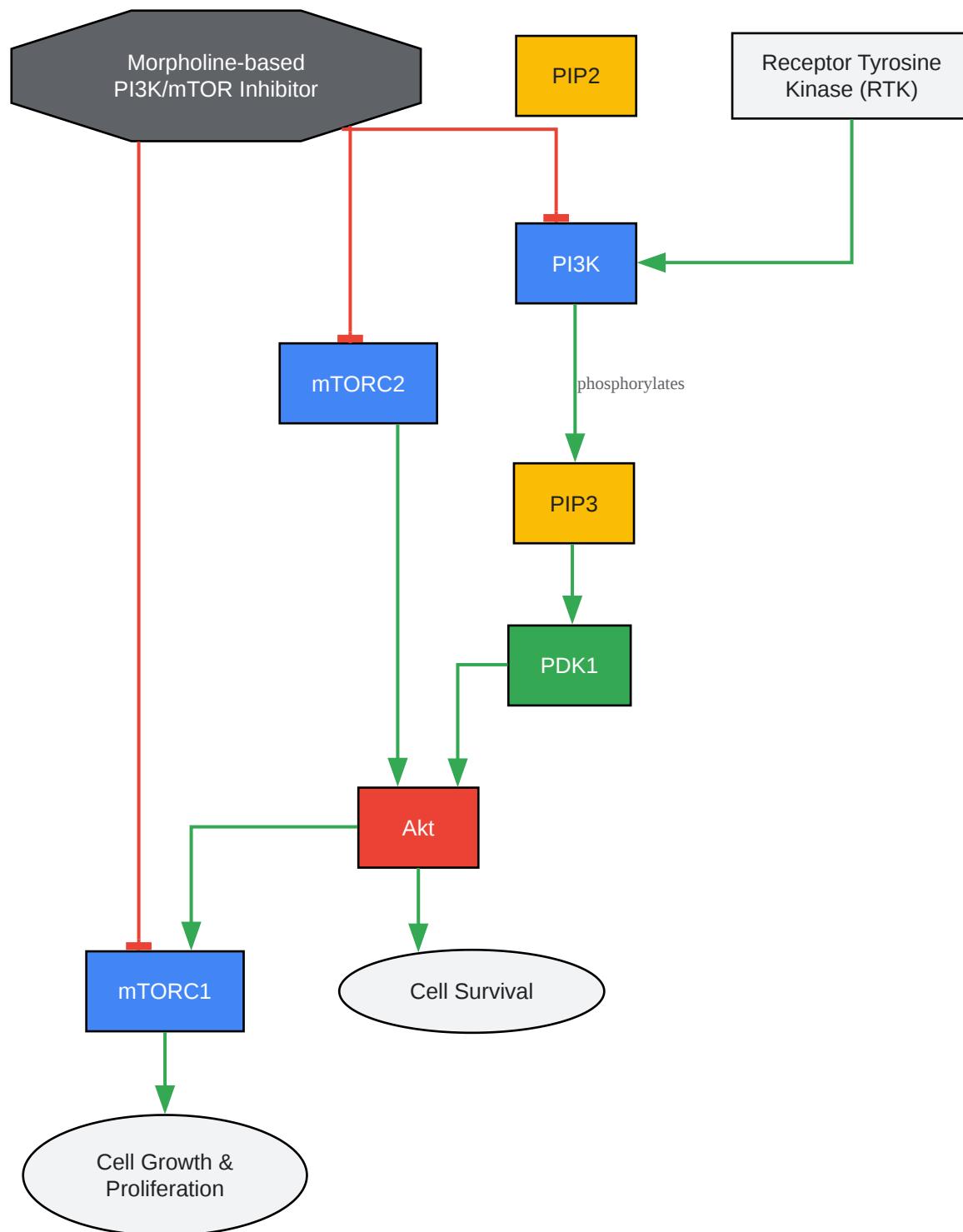
Compound	Kinase	IC50 (nM)	Selectivity vs. PI3K α	Reference
PQR620	mTOR	Potent	High	[6]
Chiral Morpholine Derivatives	mTOR	0.1 - 100	32 - 20,000 fold	[6]

Signaling Pathways Targeted by Morpholine-Containing Drugs

The therapeutic effects of many morpholine-based drugs are a result of their interaction with specific signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

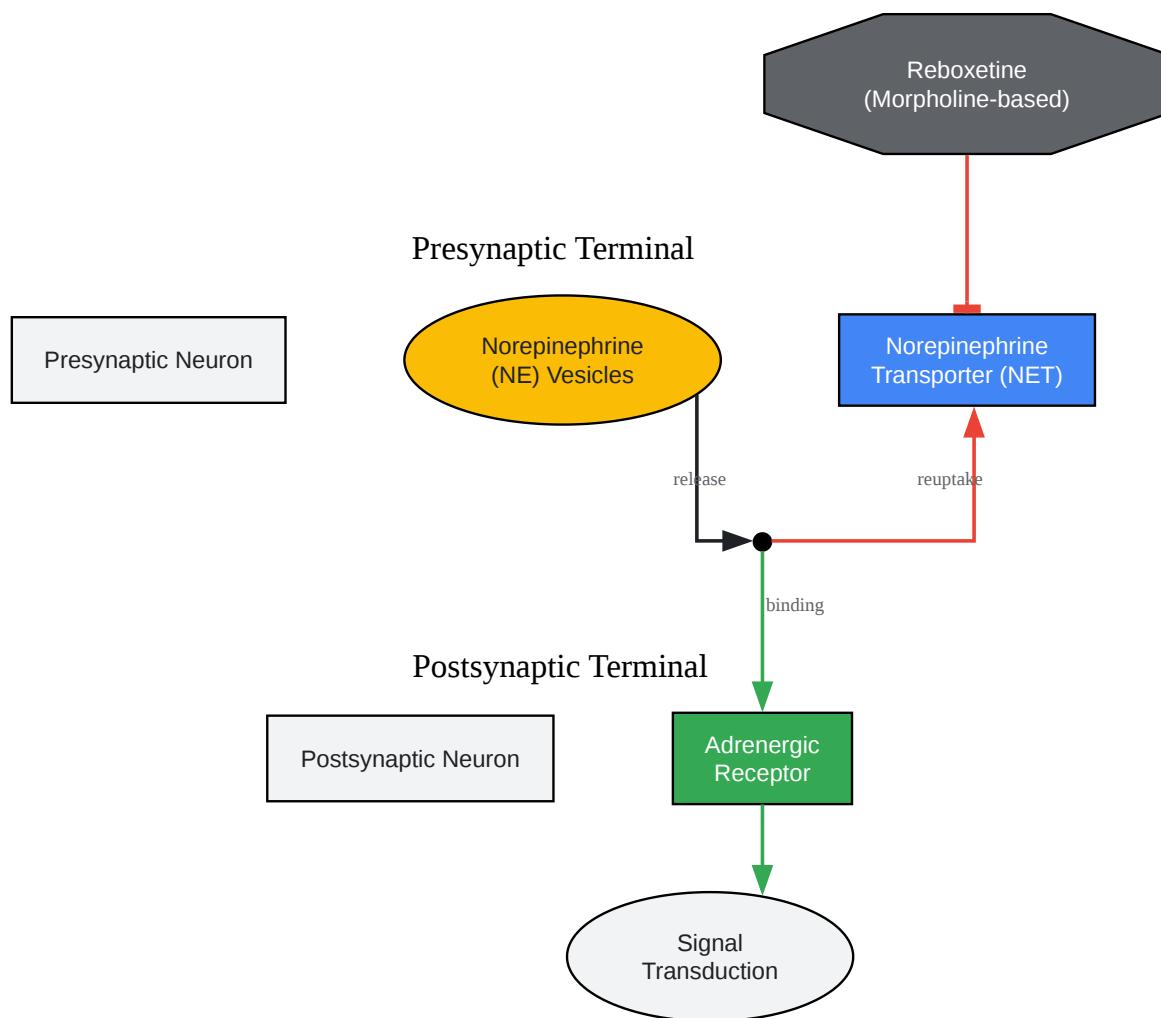
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.^{[7][8][9][10]} The morpholine oxygen often forms a critical hydrogen bond in the hinge region of these kinases.^[7]

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PI3K/Akt/mTOR signaling pathway and inhibition by morpholine-based drugs.

Norepinephrine Reuptake Inhibition

Reboxetine, a morpholine-containing antidepressant, selectively inhibits the norepinephrine transporter (NET). This blockage leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key mechanism in its antidepressant effect.[11][12][13][14]



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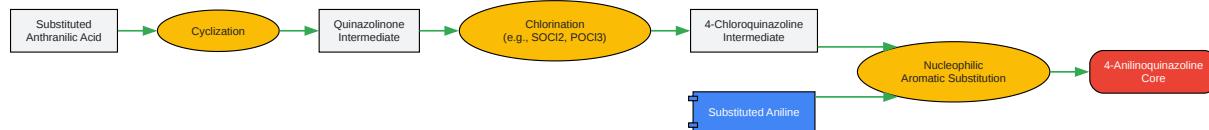
Mechanism of action of Reboxetine in the synaptic cleft.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel morpholine-containing compounds.

General Synthesis of a 4-Anilinoquinazoline Core (Gefitinib Analogue)

This protocol outlines a common synthetic route for preparing the core structure of many EGFR inhibitors.[\[15\]](#)[\[16\]](#)[\[17\]](#)



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General synthetic workflow for 4-anilinoquinazolines.

Materials:

- Substituted anthranilic acid
- Formamide or other cyclizing agent
- Thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3)
- Substituted aniline
- Appropriate solvents (e.g., isopropanol, DMF)
- Base (e.g., K_2CO_3 , DIPEA)

Procedure:

- Cyclization: The substituted anthranilic acid is heated with a cyclizing agent, such as formamide, to form the corresponding quinazolinone intermediate.
- Chlorination: The quinazolinone is treated with a chlorinating agent like SOCl_2 or POCl_3 to yield the 4-chloroquinazoline intermediate.
- Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with a substituted aniline in a suitable solvent, often in the presence of a base, to displace the chlorine and form the final 4-anilinoquinazoline product. The reaction is typically monitored by TLC or LC-MS.
- Purification: The final product is purified by recrystallization or column chromatography.

Synthesis of Linezolid

Linezolid, an oxazolidinone antibiotic, can be synthesized through various routes. A common approach involves the following key steps.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- 3-Fluoro-4-morpholinylaniline
- (R)-Glycidyl butyrate or a similar chiral epoxide
- n-Butyllithium
- Carbonyldiimidazole (CDI) or a similar carbonyl source
- Acetylating agent (e.g., acetic anhydride)
- Appropriate solvents (e.g., THF, DMF)

Procedure:

- Epoxide Ring Opening: 3-Fluoro-4-morpholinylaniline is N-alkylated with a chiral epoxide, such as (R)-glycidyl butyrate, often facilitated by a strong base like n-butyllithium at low temperatures, to form an amino alcohol intermediate.

- Oxazolidinone Ring Formation: The amino alcohol is then cyclized by reaction with a carbonyl source like CDI to form the oxazolidinone ring.
- Functional Group Manipulation: The side chain is then elaborated. For Linezolid, this involves acetylation of the primary amine.
- Purification: The final product is purified by crystallization or chromatography.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (radiolabeled or for use with a detection antibody)
- Test compound (dissolved in DMSO)
- Assay buffer
- Kinase detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
- Microplate reader

Procedure:

- Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.
- Assay Setup: The kinase, substrate, and test compound are added to the wells of a microplate in the assay buffer.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature.

- Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using a variety of methods, including radioactive detection, ELISA with a phosphospecific antibody, or luminescence-based assays that measure the amount of ATP consumed.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.[23][24]

Conclusion

The morpholine scaffold continues to be a highly valuable and frequently employed structural motif in medicinal chemistry. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it a powerful tool for the optimization of lead compounds. The successful application of the morpholine scaffold in a wide range of FDA-approved drugs is a testament to its utility and versatility. As drug discovery continues to evolve, the strategic incorporation of the morpholine ring is expected to remain a key strategy in the development of new and effective therapeutic agents. The experimental protocols and pathway analyses provided in this guide offer a foundational understanding for researchers aiming to leverage the power of the morpholine scaffold in their own drug discovery efforts.

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